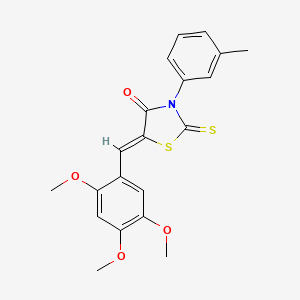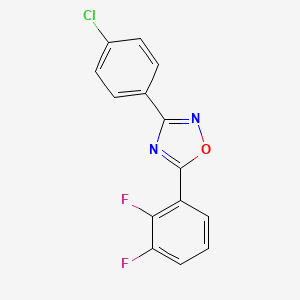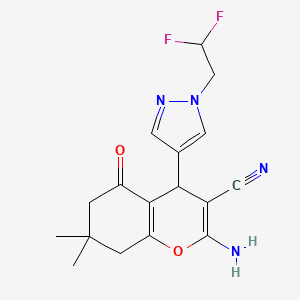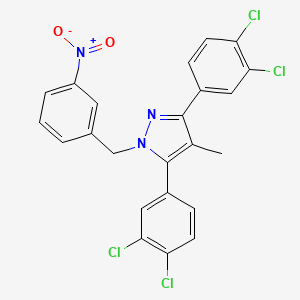
(5Z)-3-(3-methylphenyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-METHYLPHENYL)-2-THIOXO-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHYLPHENYL)-2-THIOXO-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the reaction of 3-methylphenyl isothiocyanate with 2,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHYLPHENYL)-2-THIOXO-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or thiols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3-METHYLPHENYL)-2-THIOXO-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-METHYLPHENYL)-2-THIOXO-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran
- 3,4,5-Trimethoxyphenylacetic acid
Uniqueness
3-(3-METHYLPHENYL)-2-THIOXO-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is unique due to its specific thiazolone ring structure and the presence of multiple methoxy groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H19NO4S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19NO4S2/c1-12-6-5-7-14(8-12)21-19(22)18(27-20(21)26)10-13-9-16(24-3)17(25-4)11-15(13)23-2/h5-11H,1-4H3/b18-10- |
InChI Key |
MOCLSCNPEPISKE-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/SC2=S |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923632.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10923636.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10923646.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10923664.png)

![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(1-propyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923682.png)
![[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10923685.png)
![(2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B10923688.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923694.png)
![6-(1,3-benzodioxol-5-yl)-3-methyl-N-(1-methyl-1H-pyrazol-5-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923695.png)
![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10923702.png)

